2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Description
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as an isoxazole ring substituted with a methyl group
Properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-6-3-9(14-17-6)12-10(16)5-15-4-8(11)7(2)13-15/h3-4H,5H2,1-2H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBMQLGCWPDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C(=N2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chlorine atom at the 4-position and methylation at the 3-position.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the reaction of hydroxylamine with a β-keto ester, followed by methylation at the 5-position.
Coupling Reaction: The final step involves coupling the pyrazole and isoxazole rings through an acetamide linkage. This can be achieved by reacting the pyrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and isoxazole rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution at the chlorine atom.
Major Products
Oxidation: Carboxylic acids derived from the oxidation of methyl groups.
Reduction: Amines resulting from the reduction of the acetamide linkage.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its toxicity profile.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the isoxazole ring.
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-1,3-oxazol-4-yl)acetamide: Another isomer with a different position of the methyl group on the isoxazole ring.
Uniqueness
The uniqueness of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
